

Spectroscopic Unraveling of C12H16O4: A Technical Guide to Olivetolic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C12H16O4

Cat. No.: B1236171

[Get Quote](#)

For Immediate Release

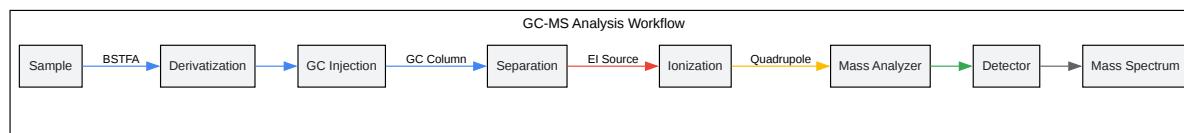
A Comprehensive Spectroscopic Analysis of the **C12H16O4** Isomer, Olivetolic Acid, for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Olivetolic acid, a significant isomer of the molecular formula **C12H16O4**. Olivetolic acid, with the IUPAC name 2,4-dihydroxy-6-pentylbenzoic acid, is a key biosynthetic precursor to various cannabinoids, making its thorough characterization essential for research in natural product synthesis and pharmaceutical development.^{[1][2][3][4][5]} This document outlines the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, supported by detailed experimental protocols and visual workflows.

Mass Spectrometry (MS)

Mass spectrometry of Olivetolic acid provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation.

Data Presentation: Mass Spectrometry


Feature	Observation	Interpretation
Molecular Ion (M ⁺)	m/z 224	Corresponds to the molecular weight of C ₁₂ H ₁₆ O ₄ .
Base Peak	m/z 179	Loss of a carboxyl group (-COOH, 45 Da), a common fragmentation for carboxylic acids. ^[6]
Major Fragments	m/z 137, 135, 81	Further fragmentation of the resorcinol ring and the pentyl chain. ^[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the carboxylic acid functionality, derivatization is typically required to increase the volatility of Olivetolic acid for GC-MS analysis.

- Sample Preparation: 1 mg of Olivetolic acid is dissolved in 1 mL of a suitable solvent (e.g., methanol).
- Derivatization: The sample is treated with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated at 70°C for 30 minutes to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector Temperature: 250°C.

- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-550.

[Click to download full resolution via product page](#)

A simplified workflow for the GC-MS analysis of Olivetolic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Olivetolic acid clearly indicates the presence of hydroxyl, carboxylic acid, and aromatic moieties.

Data Presentation: Infrared Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400 (broad)	Strong	O-H stretch of the carboxylic acid.
~3200 (broad)	Medium	O-H stretch of the phenolic hydroxyl groups.
~2950-2850	Medium	C-H stretch of the pentyl group.
~1650	Strong	C=O stretch of the carboxylic acid.
~1600, 1450	Medium-Strong	C=C stretching of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for acquiring the IR spectrum of solid samples with minimal preparation.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: A small amount of solid Olivetolic acid is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.
 - The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- The final spectrum is presented in terms of transmittance or absorbance.

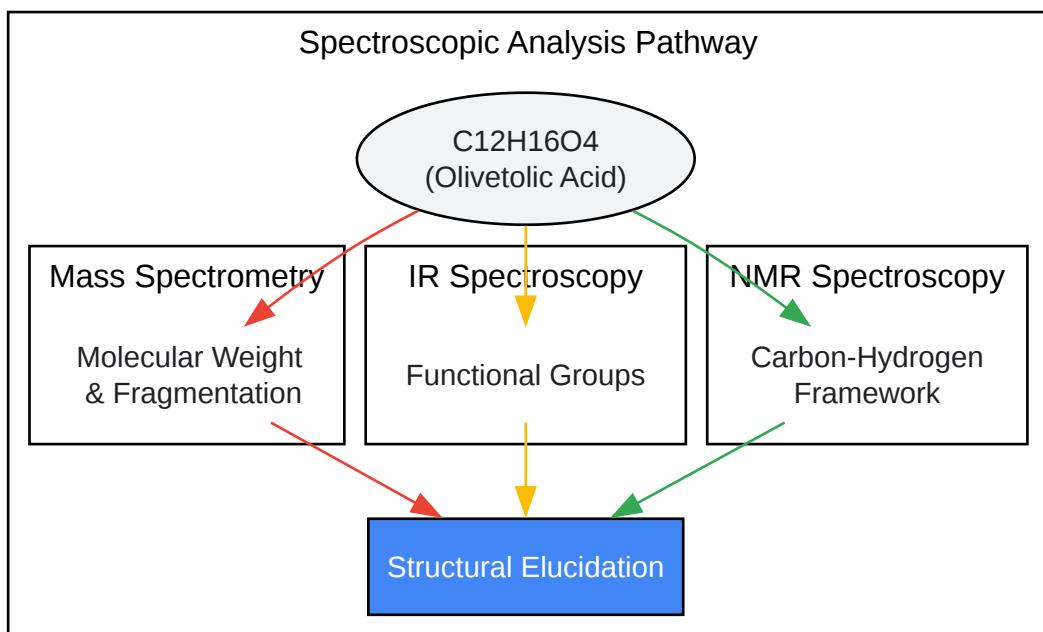
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Olivetolic acid. Both ^1H and ^{13}C NMR are essential for a complete structural assignment.

Data Presentation: ^1H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H	-COOH
~9.5	br s	2H	Ar-OH
6.1-6.3	m	2H	Ar-H
2.7-2.9	t	2H	Ar-CH ₂ -
1.4-1.6	m	2H	-CH ₂ -
1.2-1.4	m	4H	-(CH ₂) ₂ -
0.8-0.9	t	3H	-CH ₃


Data Presentation: ^{13}C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~172	C=O
~160	Ar-C-OH
~145	Ar-C-OH
~110	Ar-C-H
~105	Ar-C-Pentyl
~100	Ar-C-H
~35	Ar-CH ₂ -
~31	-(CH ₂) ₃ -
~22	-CH ₂ -CH ₃
~14	-CH ₃

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of Olivetolic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition:
 - A standard 1D proton experiment is performed.
 - Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- ¹³C NMR Acquisition:
 - A proton-decoupled 1D carbon experiment is performed.
 - A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

[Click to download full resolution via product page](#)

Logical flow from spectroscopic techniques to structural elucidation.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of Olivetolic acid (**C12H16O4**). The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the analysis, synthesis, and application of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]
- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019190945A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Olivetolic Acid | C12H16O4 | CID 2826719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Unraveling of C12H16O4: A Technical Guide to Olivetolic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236171#c12h16o4-spectroscopic-data-analysis-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com